molecular formula C112H161N29O28 B1139626 H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 CAS No. 860790-38-1

H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2

Cat. No. B1139626
CAS RN: 860790-38-1
M. Wt: 2361.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Selective galanin GAL1 receptor agonist (Ki values are 0.23 and 5.71 nM for GAL1 and GAL2 receptors respectively). Enhances food consumption in rats following i.c.v. administration and reduces CAP-induced inflammatory pain.

Scientific Research Applications

Protein Sequencing and Structure Analysis

The peptide sequence H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 is relevant in the context of protein sequencing and structure analysis. Research has involved determining the amino acid sequences of various proteins, which is crucial for understanding protein function and interactions. For example, studies on murine major histocompatibility complex alloantigens have involved sequencing amino-terminal residues to understand their structure and function (Uehara et al., 1980). Similarly, research on human plasma prealbumin has detailed the amino acid sequence, aiding in the understanding of its role in vitamin A transport and thyroid hormone binding (Kanda et al., 1974).

Role in Biological Processes

Peptides with sequences similar to H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 play significant roles in various biological processes. For instance, human chorionic gonadotropin, with a detailed amino acid sequence, is essential for pregnancy maintenance (Morgan et al., 1975). Another example is the role of glutaredoxin in redox reactions, with the amino acid sequence providing insights into its enzymatic activity and structure (Hopper et al., 1989).

Pharmacological and Therapeutic Potential

Sequences similar to the one have pharmacological and therapeutic implications. The peptide from a human pancreatic tumor that stimulates growth hormone release illustrates the potential for developing hormone-based therapies (Guillemin et al., 1982). Additionally, angiogenin, derived from human tumors and involved in angiogenesis, showcases potential for cancer research and treatment (Strydom et al., 1985).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H161N29O28/c1-59(2)44-73(130-97(155)74(45-60(3)4)131-99(157)77(49-66-33-35-68(145)36-34-66)127-90(149)54-121-95(153)62(7)124-104(162)81(57-142)135-102(160)80(51-88(115)147)132-98(156)75(46-61(5)6)134-108(166)93(63(8)144)137-103(161)79(125-89(148)52-113)50-67-53-120-70-27-16-15-26-69(67)70)96(154)123-56-92(151)138-40-18-30-84(138)106(164)129-72(37-38-87(114)146)109(167)141-43-21-32-86(141)111(169)140-42-19-29-83(140)105(163)122-55-91(150)126-76(47-64-22-11-9-12-23-64)100(158)136-82(58-143)110(168)139-41-20-31-85(139)107(165)133-78(48-65-24-13-10-14-25-65)101(159)128-71(94(116)152)28-17-39-119-112(117)118/h9-16,22-27,33-36,53,59-63,71-86,93,120,142-145H,17-21,28-32,37-52,54-58,113H2,1-8H3,(H2,114,146)(H2,115,147)(H2,116,152)(H,121,153)(H,122,163)(H,123,154)(H,124,162)(H,125,148)(H,126,150)(H,127,149)(H,128,159)(H,129,164)(H,130,155)(H,131,157)(H,132,156)(H,133,165)(H,134,166)(H,135,160)(H,136,158)(H,137,161)(H4,117,118,119)/t62-,63+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYBRARNTYCYOT-OTTBQUPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H161N29O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2361.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2

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